molecular formula C22H41NO7 B569518 Sphingofungin C CAS No. 121025-46-5

Sphingofungin C

Cat. No.: B569518
CAS No.: 121025-46-5
M. Wt: 431.57
InChI Key: PBKBHDLANIOIKK-RXCFHPIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sphingofungin C involves a modular approach that includes a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative. This reaction yields the core motif of sphingofungins, which carries four consecutive stereocenters and a terminal double bond.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Sphingofungin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Sphingofungin C has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study sphingolipid biosynthesis and metabolism.

    Biology: this compound is employed to investigate the role of sphingolipids in cellular processes and their impact on cell signaling and membrane dynamics.

    Medicine: Due to its inhibitory effects on sphingolipid biosynthesis, this compound has potential therapeutic applications in treating diseases related to sphingolipid imbalances, such as cancer, immune disorders, and metabolic diseases.

    Industry: It can be used in the development of antifungal agents and other pharmaceuticals

Mechanism of Action

Sphingofungin C exerts its effects by inhibiting the enzyme serine palmitoyl transferase, which catalyzes the first step in the biosynthesis of sphingolipids. This inhibition disrupts the production of sphingolipids, leading to alterations in cell membrane composition and function. The molecular targets and pathways involved include the sphingolipid biosynthesis pathway and various signaling pathways regulated by sphingolipids .

Comparison with Similar Compounds

  • Sphingofungin A
  • Sphingofungin B
  • Sphingofungin D
  • Sphingofungin E
  • Sphingofungin F

Comparison: Sphingofungin C is unique among its analogs due to its specific structural features and the presence of a terminal double bond. This structural uniqueness contributes to its distinct biological activity and potency as an inhibitor of sphingolipid biosynthesis. Compared to other sphingofungins, this compound has shown significant antifungal, cell-proliferative, and antiparasitic activities .

Properties

IUPAC Name

(E,2S,3R,4S,5S,14R)-5-acetyloxy-2-amino-3,4,14-trihydroxyicos-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(30-16(2)24)20(26)21(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17-,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBHDLANIOIKK-RXCFHPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121025-46-5
Record name Sphingofungin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPHINGOFUNGIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0392RT2G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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